N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide
Description
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Properties
IUPAC Name |
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-15-9-5-8-14(10-15)17-19-16(11-21-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGCQFITPNSZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors in the presence of a base such as triethylamine . The reaction conditions often include heating and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide . The reactions typically require controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
Chemical Synthesis and Structural Applications
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide serves as a building block for synthesizing more complex molecules. Its thiazole moiety is integral in constructing various derivatives with enhanced biological activities. The compound can undergo multiple chemical reactions, including oxidation, reduction, and substitution, allowing for the development of new derivatives tailored for specific applications.
Antimicrobial Properties
This compound exhibits notable antimicrobial and antifungal activities. Studies have indicated that compounds containing thiazole derivatives can inhibit the growth of various pathogens by interfering with their lipid biosynthesis pathways . This property positions the compound as a candidate for developing new antibiotics.
Anticancer Potential
Recent research highlights the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against several cancer cell lines, including HEPG2 (liver cancer), SK-MEL-2 (melanoma), and others . The mechanism often involves inducing apoptosis or inhibiting key cellular pathways critical for cancer cell proliferation.
Case Studies
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of new materials with specific properties such as conductivity and fluorescence . These properties are valuable in creating advanced materials for electronics and photonics .
Mechanism of Action
The mechanism of action of N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects . The compound may inhibit or activate biochemical pathways, depending on its structure and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent featuring a thiazole structure.
Uniqueness
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and acetamide groups with the thiazole ring makes it a versatile compound for various applications .
Biological Activity
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its biological activities , particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by data tables and relevant research findings.
Overview of Biological Activity
The compound is primarily recognized for its antimicrobial and antiproliferative properties. It exhibits significant potential in the development of new antibiotics and anticancer agents. The thiazole moiety in its structure is crucial for its biological activities, influencing its interaction with various biological targets.
Target Interaction
This compound interacts with specific cellular targets, leading to the inhibition of growth in pathogens and cancerous cells. Its mechanism includes:
- Inhibition of bacterial lipid biosynthesis : The thiazole nucleus blocks the synthesis of essential lipids in bacteria, which is critical for their survival.
- Anticancer activity : The compound has shown promising results in inhibiting tumor cell proliferation through various pathways, including apoptosis induction .
Antimicrobial Activity
The compound demonstrates notable antimicrobial efficacy against a range of pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial properties .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Candida parapsilosis | 0.30 | Antifungal |
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it displayed IC50 values comparable to established chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| Jurkat E6.1 (T-cell leukemia) | 1.16 | 0.877 |
| HT-29 (colon carcinoma) | 1.98 | 0.800 |
| A549 (lung carcinoma) | 1.61 | 0.700 |
Case Studies
- Antimicrobial Efficacy : In a recent study, this compound was tested against multiple strains of bacteria and fungi, demonstrating potent activity that supports its potential as a therapeutic agent .
- Anticancer Properties : A comprehensive evaluation revealed that this compound effectively induced apoptosis in cancer cells through caspase activation pathways, significantly reducing cell viability in treated cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
